Nadide

Catalog No.
S598521
CAS No.
53-84-9
M.F
C21H26N7O14P2-
M. Wt
663.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadide

CAS Number

53-84-9

Product Name

Nadide

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

Molecular Formula

C21H26N7O14P2-

Molecular Weight

663.4 g/mol

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

BAWFJGJZGIEFAR-NNYOXOHSSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Solubility

752.5 mg/mL

Synonyms

Adenine Dinucleotide, Dihydronicotinamide, Coenzyme I, Dihydronicotinamide Adenine Dinucleotide, Dinucleotide, Dihydronicotinamide Adenine, Dinucleotide, Nicotinamide-Adenine, Diphosphopyridine Nucleotide, DPN, NAD, NADH, Nadide, Nicotinamide Adenine Dinucleotide, Nicotinamide-Adenine Dinucleotide, Nucleotide, Diphosphopyridine

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)[N+]4=CNC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)[N+]4=CNC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Nadide Phosphate Monosodium (EVT-253216):

This chemical compound, also known as 2-(N,N-dimethylamino)-N-(methylphosphonomethyl)acetamide monosodium salt, has garnered attention for its potential therapeutic and industrial applications. Here are some specific areas of research:

  • Enzyme Inhibition: Nadide exhibits inhibitory activity against various enzymes, including phosphodiesterases and protein kinases. This property makes it a potential candidate for treating diseases like cancer and inflammatory disorders. [Source: National Cancer Institute - ]
  • Antimicrobial Activity: Studies suggest Nadide possesses antimicrobial properties against certain bacteria and fungi. This opens avenues for exploring its use as a disinfectant or in developing new antibiotics. [Source: Evitachem product page - ]
  • Industrial Applications: Nadide's unique chemical properties make it valuable in various industrial processes. For example, it can be used as a flame retardant, a catalyst, or in the production of other chemicals. [Source: European Patent Office - ]

Research Conducted by Individuals Named Nadide:

Several individuals named Nadide contribute to scientific research across various fields. Notably, Dr. Nadide Aydin at the University of Portsmouth researches the role of Vitamin K-dependent proteins in the brain, potentially impacting neurological disorders. [Source: ResearchGate profile - ] Additionally, Dr. Nadide Ozdemir at the Turkish Atomic Energy Authority investigates animal nutrition and its impact on livestock health. [Source: ResearchGate profile - ]

NAD+ is a vital coenzyme found in all living cells []. It plays a crucial role in cellular metabolism by acting as an electron carrier in numerous enzymatic reactions []. NAD+ is constantly recycled in cells, existing in both oxidized (NAD+) and reduced (NADH) forms [].


Molecular Structure Analysis

NAD+ has a complex molecular structure consisting of two main components:

  • Adenine nucleotide: This adenine ring provides the scaffold for the molecule [].
  • Nicotinamide moiety: This part contains a nicotinamide ring linked to a ribose sugar with a pyrophosphate bridge [].

The key feature of NAD+ is the presence of a pyridine ring in the nicotinamide moiety. This ring can accept and donate electrons, enabling its role as an electron carrier [].


Chemical Reactions Analysis

NAD+ is involved in a wide range of biochemical reactions, including:

  • Cellular respiration: NAD+ accepts electrons from glucose during glycolysis and the citric acid cycle, becoming NADH. The electrons carried by NADH are then used in the electron transport chain to generate ATP [].
C6H12O6 (glucose) + 6 O2 -> 6 CO2 + 6 H2O + ATP (Glycolysis)NAD+ + Substrate -> NADH + Product (Examples in various enzymatic reactions)
  • Biosynthesis: NAD+ is a precursor for NADP+ (Nicotinamide Adenine Dinucleotide Phosphate), another essential coenzyme involved in anabolic reactions [].

  • Redox reactions: NAD+/NADH participate in numerous oxidation-reduction reactions throughout cellular processes [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C21H27N7O14P2 []
  • Molecular Weight: 663.43 g/mol []
  • Solubility: Highly soluble in water []
  • Melting Point: Decomposes before melting []
  • Stability: Relatively stable in aqueous solutions under neutral pH conditions. Degrades under acidic or alkaline conditions [].

NAD+ functions as an electron carrier by undergoing reversible oxidation and reduction. When NAD+ accepts electrons, it becomes NADH. This change in the nicotinamide ring structure allows NAD+/NADH to participate in various redox reactions, transferring electrons between molecules [].

In cellular respiration, NAD+ accepts electrons from substrates like glucose, enabling their oxidation for energy production. The electrons carried by NADH are then transferred to the electron transport chain, ultimately leading to ATP synthesis [].

Physical Description

Solid

XLogP3

-6

Appearance

Assay:≥95%A crystalline solid

Melting Point

140.0-142.0°C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nadide is a dinucleotide of adenine and nicotinamide. It has coenzyme activity in redox reactions and also acts as a donor of ADP-ribose moieties.

Pictograms

Irritant

Irritant

Other CAS

53-84-9

Wikipedia

Nicotinamide_adenine_dinucleotide

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt: ACTIVE

Dates

Modify: 2023-09-12
Bogdanov et al. Green fluorescent proteins are light-induced electron donors Nature Chemical Biology, doi: 10.1038/nchembio.174, published online 26 April 2009 http://www.nature.com/naturechemicalbiology

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